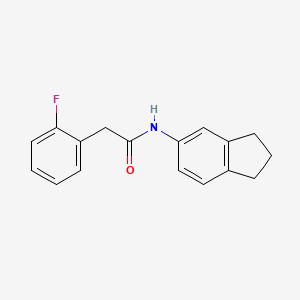

N-(2,3-dihydro-1H-inden-5-yl)-2-(2-fluorophenyl)acetamide

Description

“N-(2,3-dihydro-1H-inden-5-yl)-2-(2-fluorophenyl)acetamide” is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of an indene moiety and a fluorophenyl group, which contribute to its unique chemical properties. It is of interest in various fields of scientific research due to its potential biological and chemical applications.

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-5-yl)-2-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO/c18-16-7-2-1-4-14(16)11-17(20)19-15-9-8-12-5-3-6-13(12)10-15/h1-2,4,7-10H,3,5-6,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZUECJGWKYVBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101327355 | |

| Record name | N-(2,3-dihydro-1H-inden-5-yl)-2-(2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49674038 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

847940-58-3 | |

| Record name | N-(2,3-dihydro-1H-inden-5-yl)-2-(2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dihydro-1H-inden-5-yl)-2-(2-fluorophenyl)acetamide” typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dihydro-1H-indene and 2-fluorophenylacetic acid.

Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved through a condensation reaction between the carboxylic acid group of 2-fluorophenylacetic acid and the amine group of 2,3-dihydro-1H-indene.

Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of “this compound” may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

Purification Techniques: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(2,3-dihydro-1H-inden-5-yl)-2-(2-fluorophenyl)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify its chemical structure.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Research indicates that compounds similar to N-(2,3-dihydro-1H-inden-5-yl)-2-(2-fluorophenyl)acetamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

- Anti-inflammatory Effects

- Neurological Implications

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis, inhibits tumor growth | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Neuroprotective | Enhances cognitive function |

Case Study 1: Anticancer Research

A study conducted on a series of indene derivatives, including this compound, demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Case Study 2: Inflammation Model

In a controlled experiment using a rat model of arthritis, administration of the compound resulted in a marked decrease in joint swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells .

Mechanism of Action

The mechanism of action of “N-(2,3-dihydro-1H-inden-5-yl)-2-(2-fluorophenyl)acetamide” involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

Pathways: The compound may influence signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

N-(2,3-dihydro-1H-inden-5-yl)-2-phenylacetamide: Lacks the fluorine atom, which may affect its chemical and biological properties.

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide: Has the fluorine atom in a different position, potentially altering its reactivity and interactions.

Uniqueness

“N-(2,3-dihydro-1H-inden-5-yl)-2-(2-fluorophenyl)acetamide” is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its electronic properties and interactions with biological targets.

Biological Activity

N-(2,3-dihydro-1H-inden-5-yl)-2-(2-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships.

- Molecular Formula : C18H16FN5O

- Molecular Weight : 337.36 g/mol

- InChI Key : CDTPQJZLBNWUNO-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibits selective activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating significant bactericidal effects.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (μM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |

| Pseudomonas aeruginosa | Notable activity in biofilm inhibition | Targets quorum sensing and motility |

The compound has shown promising results in inhibiting biofilm formation in Staphylococcus aureus and Enterococcus faecalis, which are known to cause persistent infections due to their ability to form biofilms. The mechanism involves the inhibition of protein synthesis and disruption of nucleic acid production pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : The compound interferes with the ribosomal function, leading to reduced protein production essential for bacterial growth.

- Disruption of Quorum Sensing : It affects communication among bacterial cells, which is critical for biofilm formation and virulence factor expression.

- Biofilm Inhibition : The compound demonstrates significant ability to inhibit biofilm formation in both planktonic and sessile forms of bacteria, making it a candidate for treating chronic infections associated with biofilms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the indene and acetamide moieties can significantly influence biological activity.

Table 2: Structure-Activity Relationship Insights

| Substituent Type | Effect on Activity |

|---|---|

| Fluorine at position 2 | Enhances antibacterial potency |

| Indene ring modifications | Alters binding affinity to targets |

Research indicates that modifications to the fluorophenyl group can enhance antibacterial activity while maintaining low toxicity to mammalian cells .

Case Studies

A notable case study involved testing this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound exhibited significant bactericidal activity with an MIC comparable to established antibiotics like ciprofloxacin. Furthermore, it demonstrated a unique ability to disrupt established biofilms, suggesting its potential as a therapeutic agent in chronic infections resistant to conventional treatments .

Q & A

Q. What are the standard synthetic routes for N-(2,3-dihydro-1H-inden-5-yl)-2-(2-fluorophenyl)acetamide, and how is its purity validated?

The compound is synthesized via multi-step organic reactions, often involving coupling of the indene and fluorophenyl moieties. Key intermediates are purified using column chromatography. Final purity (>95%) is confirmed by ¹H/¹³C NMR (analyzing aromatic protons, acetamide carbonyl signals, and fluorine coupling patterns) and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (exact mass: 445.0968694) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- NMR Spectroscopy : Assigns protons (e.g., dihydroindenyl CH₂ groups at δ 2.8–3.2 ppm) and carbons (e.g., acetamide carbonyl at ~170 ppm).

- HRMS : Confirms molecular formula (C₂₅H₂₀FN₃O₂S) with <5 ppm mass error .

- HPLC-PDA : Ensures chromatographic purity and detects UV-active impurities .

Q. How is the compound screened for biological activity in academic settings?

- Cell-based assays : Evaluated in HEK-blue NOD1/NOD2, THP-1, and PBMC lines to measure cytokine modulation (e.g., IL-8, TNF-α) using ELISA kits. Cells are cultured in RPMI-1640 medium with 10% FBS, and activity is dose-dependent (1–100 µM) .

- Dose-response curves : IC₅₀/EC₅₀ values are calculated using non-linear regression models (e.g., GraphPad Prism).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from cell line variability (e.g., NOD1 vs. NOD2 specificity) or assay conditions (e.g., serum concentration affecting solubility). Mitigation strategies include:

- Standardized protocols : Use identical cell passage numbers and serum-free media during treatment.

- Solubility optimization : Test dimethylacetamide (DMA) or cyclodextrin-based vehicles to improve bioavailability .

Q. What methodologies enable structure-activity relationship (SAR) studies of this acetamide derivative?

- Functional group substitution : Replace the 2-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to assess NOD1/2 affinity changes.

- Scaffold hopping : Compare activity with analogues like compound 37 (pyridinylmethyl-substituted) or compound 38 (sulfonamide-modified) from the same series .

- Computational docking : Use AutoDock Vina to model interactions with NOD1’s ATP-binding domain, focusing on hydrogen bonds with the acetamide carbonyl .

Q. What advanced structural characterization techniques are applicable to this compound?

- X-ray crystallography : Co-crystallize with target proteins (e.g., NOD1) using SHELX programs (SHELXL for refinement; SHELXS for structure solution) to resolve binding modes. Note: Crystallization may require PEG-based precipitants .

- Dynamic NMR : Study conformational flexibility (e.g., indenyl ring puckering) in DMSO-d₆ at variable temperatures .

Q. How can metabolic stability be assessed in preclinical studies?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.

- Metabolite identification : Use HRMS to detect phase I/II metabolites (e.g., hydroxylation at the indenyl ring, exact mass +16 Da) .

Methodological Considerations Table

| Research Aspect | Recommended Techniques | Key Parameters |

|---|---|---|

| Synthesis & Purity | Column chromatography, NMR, HRMS | Purity >95%, δ 7.2–7.8 ppm (aromatic protons) |

| Biological Screening | HEK-blue NOD1/NOD2, ELISA | IC₅₀ ≤10 µM for IL-8 inhibition |

| Structural Analysis | X-ray crystallography (SHELX), Dynamic NMR | R-factor <0.05, ΔG for conformational change |

| Metabolic Stability | Liver microsomes, LC-MS/MS | t₁/₂ >60 min (human microsomes) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.